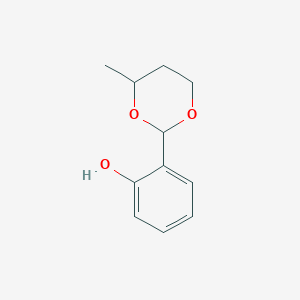
2-(4-Methyl-1,3-dioxan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-1,3-dioxan-2-yl)phenol is an organic compound that features a phenol group attached to a 1,3-dioxane ring with a methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,3-dioxan-2-yl)phenol can be achieved through several methods. One common approach involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxane ring . The phenol group can then be introduced through nucleophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as toluenesulfonic acid or zirconium tetrachloride can enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-1,3-dioxan-2-yl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols
Aplicaciones Científicas De Investigación
2-(4-Methyl-1,3-dioxan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a drug active substance due to its structural properties.
Medicine: Explored for its antioxidant and antimicrobial properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-1,3-dioxan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and π-π interactions, while the 1,3-dioxane ring provides steric hindrance and stability . These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(4-Methyl-1,3-dioxan-2-yl)phenol is unique due to its combination of a phenol group and a 1,3-dioxane ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
64866-42-8 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(4-methyl-1,3-dioxan-2-yl)phenol |
InChI |
InChI=1S/C11H14O3/c1-8-6-7-13-11(14-8)9-4-2-3-5-10(9)12/h2-5,8,11-12H,6-7H2,1H3 |
Clave InChI |
YMYFVMWHXPCQME-UHFFFAOYSA-N |
SMILES canónico |
CC1CCOC(O1)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
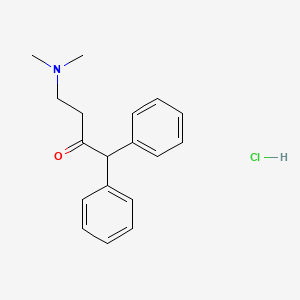


![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
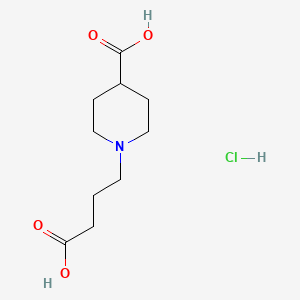

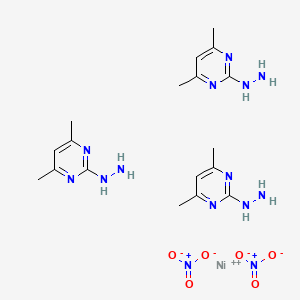
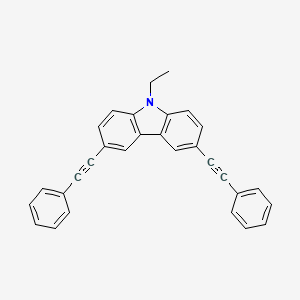
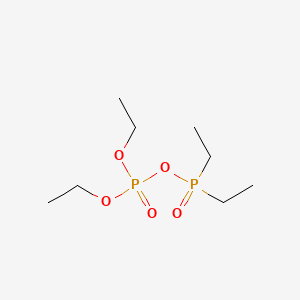
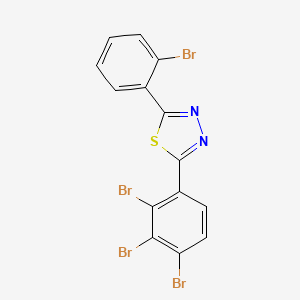
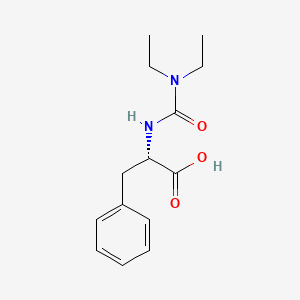
![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
